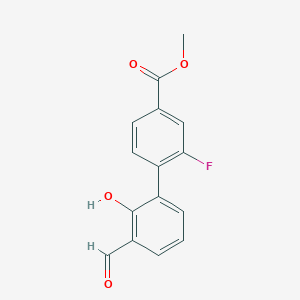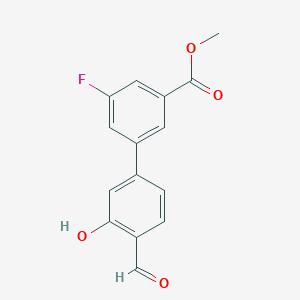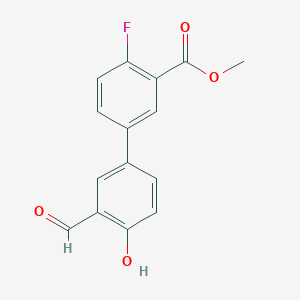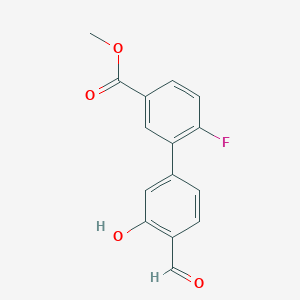
5-(3-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol, 95%
Übersicht
Beschreibung
5-(3-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol, 95% (5-FMC-2FP) is a compound that has been studied for its potential use in scientific research and laboratory experiments. It is a fluorinated phenol derivative that is synthesized from 4-methoxycarbonylphenol and 3-fluoro-4-methoxycarbonylphenol. 5-FMC-2FP is a colorless solid at room temperature and has a melting point of 97-98°C. It is soluble in organic solvents, such as ethanol and diethyl ether, and is insoluble in water.
Wirkmechanismus
The mechanism of action of 5-(3-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol, 95% is not yet fully understood. However, it is believed that the compound acts as a fluorophore, which is a molecule that absorbs and emits light at a specific wavelength. This property allows 5-(3-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol, 95% to be used as a fluorescent probe for detecting and quantifying organic compounds. Additionally, the compound is believed to interact with proteins and nucleic acids, which allows it to be used as a label for the detection of proteins and nucleic acids in immunoassays and DNA sequencing.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol, 95% have not yet been fully studied. However, the compound has been used as a reagent in organic synthesis and as a fluorescent probe for detecting and quantifying organic compounds. Additionally, 5-(3-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol, 95% has been used as a label for the detection of proteins and nucleic acids in immunoassays and DNA sequencing.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-(3-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol, 95% in laboratory experiments include its solubility in organic solvents, its ability to act as a fluorescent probe for detecting and quantifying organic compounds, and its ability to interact with proteins and nucleic acids. Additionally, the compound is relatively stable and can be stored at room temperature.
The limitations of using 5-(3-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol, 95% in laboratory experiments include its limited solubility in water and its limited availability. Additionally, the compound is relatively expensive and its mechanism of action is not yet fully understood.
Zukünftige Richtungen
There are several potential future directions for research on 5-(3-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol, 95%. These include further studies on the compound’s mechanism of action, its biochemical and physiological effects, and its potential applications in scientific research and laboratory experiments. Additionally, further studies could be conducted to investigate the compound’s solubility in water and other solvents, its stability, and its availability. Finally, further studies could be conducted to investigate the potential uses and advantages of 5-(3-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol, 95% in drug discovery and development.
Synthesemethoden
5-(3-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol, 95% is synthesized by a two-step reaction process. In the first step, 4-methoxycarbonylphenol is reacted with 3-fluoro-4-methoxycarbonylphenol in the presence of a base to form 5-(3-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol, 95%. In the second step, the 5-(3-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol, 95% is reacted with a mineral acid to form the desired product. The reaction conditions are typically carried out at room temperature and the reaction time is typically around 24 hours.
Wissenschaftliche Forschungsanwendungen
5-(3-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol, 95% has been studied for its potential use in scientific research and laboratory experiments. It has been used as a reagent in organic synthesis, as a fluorescent probe for detecting and quantifying organic compounds, and as a chromogenic reagent for the determination of organic compounds. Additionally, 5-(3-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol, 95% has been used as a label for the detection of proteins and nucleic acids in immunoassays and DNA sequencing.
Eigenschaften
IUPAC Name |
methyl 2-fluoro-4-(4-formyl-3-hydroxyphenyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FO4/c1-20-15(19)12-5-4-9(6-13(12)16)10-2-3-11(8-17)14(18)7-10/h2-8,18H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMRYRVAYAQVCQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=CC(=C(C=C2)C=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70685308 | |
| Record name | Methyl 3-fluoro-4'-formyl-3'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol | |
CAS RN |
1261919-30-5 | |
| Record name | Methyl 3-fluoro-4'-formyl-3'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol, 95%](/img/structure/B6378708.png)
![5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol, 95%](/img/structure/B6378716.png)
![6-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol, 95%](/img/structure/B6378724.png)









